molecular formula C10H4F2N2 B2628490 6,8-Difluoroquinoline-3-carbonitrile CAS No. 71083-55-1

6,8-Difluoroquinoline-3-carbonitrile

Cat. No.: B2628490
CAS No.: 71083-55-1
M. Wt: 190.153
InChI Key: ZSIDBZGYDGHXOA-UHFFFAOYSA-N
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Description

6,8-Difluoroquinoline-3-carbonitrile is a fluorinated quinoline derivative of significant interest in agricultural chemical research. Compounds within this chemical class are extensively investigated for their potential application as fungicidal agents . The molecular structure, which incorporates both fluorine atoms and a nitrile group, is a key scaffold in the development of modern fungicides aimed at protecting crops from fungal pathogens . This compound is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical in synthesizing novel active ingredients or as a standard in biological screenings against a spectrum of phytopathogenic fungi. Handling and Safety: While a specific safety data sheet for this exact compound was not located, similar fluorinated quinoline-3-carbonitriles carry warnings for causing skin and eye irritation (H315-H319) . Standard laboratory precautions should be observed, including the use of personal protective equipment. Refer to the material safety data sheet (MSDS) for detailed handling and disposal guidelines. Note on Availability: The specific CAS Number, purity specifications, and detailed physical data (e.g., melting point, boiling point) for this compound were not available in the current search and should be confirmed upon sourcing.

Properties

IUPAC Name

6,8-difluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIDBZGYDGHXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents to achieve high yields of the desired product.

Chemical Reactions Analysis

6,8-Difluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

6,8-Difluoroquinoline-3-carbonitrile has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 6,8-Difluoroquinoline-3-carbonitrile, emphasizing substituent differences and their implications:

Compound Name Substituents (Positions) Key Properties/Applications Similarity Score Reference
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile Cl (4), F (8), OMe (6), CN (3) Enhanced electrophilicity; Suzuki coupling precursor 0.90
4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile Cl (4), OMe (6,8), CN (3) Improved solubility; photophysical studies 0.90
4-Chloro-8-methoxyquinoline-3-carbonitrile Cl (4), OMe (8), CN (3) Intermediate for heterocyclic synthesis 0.88
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde Br (6,8), Cl (4), CHO (3) Fluorescence applications; cross-coupling reactions N/A
5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile OMe (5,8), Ph (2), CN (3) Hydrogen-bonding networks; crystallography studies N/A

Key Observations

Electronic Effects: Fluorine atoms (e.g., in 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile) increase electron-withdrawing effects, enhancing reactivity in cross-coupling reactions compared to methoxy-substituted analogs . The nitrile group at position 3 stabilizes the quinoline core via conjugation, as seen in crystallographic studies of 5,8-dimethoxy derivatives .

Zinc-mediated reduction (e.g., in and ) is a common method for synthesizing dihydroquinoline analogs, though fluorinated variants may require tailored conditions .

Photophysical Properties: Methoxy and aryl substitutions (e.g., in 4,6,8-triarylquinoline-3-carbaldehydes) enhance fluorescence quantum yields, suggesting that this compound’s fluorines could similarly modulate optical behavior .

Crystallographic Insights :

  • The 5,8-dimethoxy analog forms hydrogen-bonded dimers in crystal lattices, a feature less likely in fluorinated derivatives due to reduced hydrogen-bonding capacity .

Biological Activity

6,8-Difluoroquinoline-3-carbonitrile is a fluorinated quinoline derivative with the molecular formula C9H5F2NC_9H_5F_2N and a molecular weight of approximately 179.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial and antifungal activities . The presence of fluorine atoms enhances the lipophilicity and bioactivity of these compounds, allowing them to penetrate biological membranes more effectively. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains, suggesting their potential as new antimicrobial agents.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors in microbial cells, disrupting critical metabolic pathways. For instance, similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Cytotoxicity and Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate cellular signaling pathways involved in cell proliferation and survival is a key area of ongoing research .

Case Studies

  • Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 4 to 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings support its potential as a lead compound in antibiotic development.
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM). Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential role in cancer therapy .

Data Table: Biological Activities of this compound

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Mechanism
AntibacterialStaphylococcus aureus16DNA gyrase inhibition
AntibacterialEscherichia coli32DNA gyrase inhibition
AnticancerHeLa (cervical cancer)15Induction of apoptosis
AnticancerMCF-7 (breast cancer)12Induction of apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,8-difluoroquinoline-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves fluorination and nitrile functionalization steps. A common approach includes:

Quinoline core formation : Starting from aniline derivatives, cyclization via the Gould-Jacobs reaction under acidic conditions generates the quinoline backbone.

Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at positions 6 and 3. Reaction temperatures (0–60°C) and stoichiometry must be tightly controlled to avoid over-fluorination .

Nitrile introduction : A cyano group is added at position 3 via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using CuCN or KCN). Solvent choice (DMF, THF) and catalyst loading (e.g., Pd/C) significantly affect yields .

  • Key Considerations : Monitor intermediates via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • <sup>19</sup>F NMR : Distinguish between 6- and 8-fluorine positions using chemical shift differences (δ ~ -110 to -130 ppm for aromatic fluorines) and coupling constants (<sup>4</sup>JF-F ~ 8–12 Hz) .
  • IR Spectroscopy : Confirm nitrile presence via a sharp peak at ~2200–2250 cm<sup>-1</sup>.
  • HRMS : Validate molecular formula (C10H4F2N2) with ≤2 ppm mass error.
    • Data Contradictions : If fluorination yields mixed regioisomers, use NOESY or <sup>13</sup>C NMR to assign substituent positions .

Advanced Research Questions

Q. How does the electronic effect of 6,8-difluoro substitution influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at position 3 .
  • Experimental Validation : Compare Suzuki-Miyaura coupling rates of this compound with non-fluorinated analogs. Use Pd(PPh3)4 as a catalyst and track conversion via GC-MS .
    • Contradictions : If observed reactivity deviates from computational predictions, assess solvent polarity or catalyst decomposition.

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

  • Methodology :

  • Process Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent purity. For example, a central composite design can identify critical parameters affecting yield .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to monitor reaction progression in real time .
    • Case Study : A 15% yield variation was resolved by switching from batch to flow chemistry, improving mixing and heat transfer .

Q. How do steric and electronic effects of 6,8-difluoro substitution impact binding affinity to biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Simulate interactions with ATP-binding pockets using AutoDock Vina. Fluorine’s electronegativity may strengthen hydrogen bonds with backbone amides (e.g., in EGFR kinase) .
  • SAR Studies : Synthesize analogs with mono-fluoro or trifluoromethyl groups and compare IC50 values in enzyme inhibition assays. For example, 6,8-difluoro derivatives showed 10x higher potency than 5,7-difluoro analogs in a kinase panel .
    • Contradictions : If fluorines reduce solubility (logP increase), use co-solvents (DMSO/PEG) or formulate as prodrugs .

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